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Introduction
The Unfolded Protein Response (UPR) is a crucial cellular stress response pathway that

maintains protein homeostasis within the endoplasmic reticulum (ER).[1][2][3] The UPR is

orchestrated by three primary ER-resident transmembrane sensors: Inositol-requiring enzyme

1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6α (ATF6α).[4][5]

When misfolded proteins accumulate in the ER, these sensors are activated to restore

proteostasis. The ATF6α branch, in particular, plays a significant cytoprotective role, and its

activation is linked to cell survival in various pathological conditions, including cancer.

Historically, the ATF6α signaling pathway was considered "undruggable". This changed with the

discovery of Ceapins, a novel class of pyrazole amide compounds. These first-in-class small

molecules selectively inhibit the ATF6α branch of the UPR, providing powerful tools to dissect

its role in disease and offering a new avenue for therapeutic intervention. This guide provides a

comprehensive overview of the discovery, mechanism of action, and development of Ceapins.

Discovery of Ceapins
Ceapins were identified through a series of high-throughput, cell-based screens designed to

find modulators of ATF6α signaling. The initial screen utilized a HEK293T cell line containing an

ER stress-response element (ERSE) driving the expression of a luciferase reporter gene. This

assay allowed for the quantification of ATF6α transcriptional activity.
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A screen of over 100,000 compounds identified a pyrazole amide, designated Ceapin-A1, that

inhibited ER stress-induced luciferase activity. Further validation confirmed that Ceapin-A1

specifically blocked the ATF6α pathway without significantly affecting the IRE1 or PERK

branches of the UPR. The name "Ceapin" was derived from the Irish verb 'ceap', meaning 'to

trap', reflecting the compound's mechanism of retaining ATF6α in the ER.

A Neomorphic Mechanism of Action
The exquisite specificity of Ceapins for ATF6α over its close homolog ATF6β and the sterol

response element binding protein (SREBP), which are processed by the same Golgi-resident

proteases, pointed towards a unique mechanism of action beyond simple protease inhibition.

Initial Insights: Trapping ATF6α in the ER
Initial studies using fluorescence microscopy revealed that in the presence of Ceapins, GFP-

tagged ATF6α formed distinct foci within the ER and was prevented from translocating to the

Golgi apparatus upon ER stress. This trapping mechanism effectively sequesters ATF6α from

the S1P and S2P proteases required for its activation.

Target Identification via CRISPRi Screen
To elucidate the molecular target of Ceapins, a genome-wide CRISPR interference (CRISPRi)

screen was performed. This unbiased approach identified the peroxisomal transporter ABCD3

as a gene whose knockdown conferred resistance to Ceapin treatment. This surprising

discovery implicated a different organelle in the mechanism of ATF6α inhibition.

Chemical-Induced Inter-Organelle Tethering
Subsequent proteomic and immunoprecipitation studies confirmed a direct, Ceapin-dependent

physical interaction between ATF6α and ABCD3. The groundbreaking conclusion was that

Ceapins function by inducing a neomorphic interaction, physically tethering the ER to

peroxisomes. Ceapins act as a molecular glue, binding to the cytosolic domain of ATF6α and

the transmembrane regions of ABCD3. This tethering sterically prevents ATF6α from being

incorporated into COPII vesicles, which are responsible for its transport to the Golgi. This

mechanism is independent of the natural transporter function of ABCD3.
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Caption: The ATF6α signaling pathway under normal and ER stress conditions.
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Caption: Ceapin-induced tethering of ER (via ATF6α) and peroxisomes (via ABCD3).
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Structure-Activity Relationship (SAR) and
Optimization
Following the identification of Ceapin-A1, SAR studies were conducted to improve potency and

define the essential pharmacophore. These studies revealed that all four rings of the Ceapin-

A1 structure were necessary for its activity. By modifying these rings, analogs with improved

inhibitory capacity were synthesized. This effort led to the development of Ceapin-A7, which

demonstrated a nearly ten-fold increase in potency compared to the original hit.

Quantitative Data
The efficacy of Ceapin analogs has been quantified through various cellular assays. The half-

maximal inhibitory concentrations (IC₅₀) highlight the successful optimization from Ceapin-A1 to

the more potent Ceapin-A7.

Compound ERSE-Luciferase IC₅₀ (μM) Notes

Ceapin-A1 4.9 ± 1.2 Initial hit compound.

Ceapin-A3 6.9 ± 0.7
Phenyl ring substitution,

comparable activity to A1.

Ceapin-A5 > 30
Inactive analog, used as a

negative control.

Ceapin-A7 0.59 ± 0.17 Optimized potent analog.

Further quantitative analysis using qPCR confirmed that Ceapins inhibit the induction of

endogenous ATF6α target genes, such as GRP78 (also known as HSPA5) and HERPUD1, in a

dose-dependent manner. Cell viability assays demonstrated that while Ceapins have no toxicity

in unstressed cells, they sensitize cells to ER stress-induced apoptosis, a phenotype consistent

with the genetic ablation of ATF6α.

Experimental Protocols
ERSE-Luciferase Reporter Assay
This assay is fundamental for screening and quantifying the activity of ATF6α inhibitors.
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Cell Line: HEK293T cells stably expressing a luciferase reporter gene under the control of a

promoter containing multiple ERSEs.

Procedure:

Seed cells in 96-well plates and allow them to adhere overnight.

Treat cells with various concentrations of test compounds (e.g., Ceapins) or vehicle

(DMSO).

Induce ER stress using an agent like Thapsigargin (Tg) or Tunicamycin (Tm).

Incubate for a defined period (e.g., 9-16 hours).

Lyse the cells and measure luciferase activity using a luminometer.

Normalize luciferase values to a control for cell viability (e.g., a constitutively expressed

Renilla luciferase).

Calculate IC₅₀ values by plotting the normalized luciferase activity against the log of the

compound concentration.

Genome-Wide CRISPRi Screen
This unbiased screen was pivotal in identifying ABCD3 as the molecular target of Ceapins.

Cell Line: K562 cells engineered to express dCas9-KRAB and the ERSE reporter system.

Procedure:

Transduce the cell line with a genome-scale sgRNA library.

Treat the pooled cell population with an ER stressor (Tunicamycin) and a sublethal dose of

Ceapin-A7.

Use Fluorescence-Activated Cell Sorting (FACS) to isolate cells that exhibit high reporter

fluorescence, indicating resistance to Ceapin's inhibitory effect.

Isolate genomic DNA from the sorted resistant population and the control population.
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Use next-generation sequencing to determine the enrichment of specific sgRNAs in the

resistant population.

Bioinformatic analysis identifies genes whose knockdown confers resistance; in this case,

ABCD3 was the top hit.

Immunofluorescence and Microscopy
This method is used to visualize the subcellular localization of ATF6α and its colocalization with

other proteins.

Cell Line: U2-OS cells stably expressing GFP-ATF6α are commonly used.

Procedure:

Grow cells on glass coverslips.

Treat with vehicle (DMSO), ER stressor (Tg or Tm), and/or Ceapins for the desired time.

Fix the cells with 4% paraformaldehyde.

Permeabilize cells with a detergent (e.g., 0.1% Triton X-100).

Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).

Incubate with primary antibodies against target proteins (e.g., anti-ABCD3, anti-PEX14 for

peroxisomes, anti-GM130 for Golgi).

Wash and incubate with fluorescently-labeled secondary antibodies.

Mount coverslips on slides with a DAPI-containing mounting medium to stain nuclei.

Image using a confocal or widefield fluorescence microscope.

Analyze images for protein localization, foci formation, and colocalization using software

like ImageJ or CellProfiler.
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Caption: Experimental workflow for the discovery and target identification of Ceapins.

Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct binding of a compound to its target

protein in a cellular context. The principle is that ligand binding stabilizes the target protein
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against thermal denaturation.

Procedure:

Compound Treatment: Treat intact cells with the test compound (e.g., Ceapin-A7) or

vehicle (DMSO) and incubate to allow for cell entry and target binding.

Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range

of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal

cycler.

Cell Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.

Separation: Centrifuge the lysates at high speed to pellet aggregated, denatured proteins.

Detection: Collect the supernatant containing the soluble protein fraction. Analyze the

amount of the target protein (e.g., ATF6α or ABCD3) remaining in the soluble fraction by

Western blot or other protein detection methods.

Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the

melting curve to a higher temperature in the presence of the compound indicates target

stabilization and thus, direct binding.

Conclusion
The discovery of Ceapins represents a significant breakthrough in the study of the Unfolded

Protein Response. These molecules are not only the first selective inhibitors of the ATF6α

pathway but also function through an unprecedented mechanism of chemically-induced inter-

organelle tethering. By hijacking the peroxisomal protein ABCD3 to sequester ATF6α, Ceapins

achieve remarkable specificity. The development from the initial hit, Ceapin-A1, to the potent

analog, Ceapin-A7, underscores the power of medicinal chemistry in optimizing small molecule

probes. Ceapins provide invaluable tools for researchers to investigate the physiological and

pathological roles of ATF6α and hold promise for the development of novel therapeutics for

diseases characterized by ER stress, such as cancers and neurodegenerative disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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